Hexatriacontane

Catalog No.
S577418
CAS No.
630-06-8
M.F
C36H74
M. Wt
507 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexatriacontane

CAS Number

630-06-8

Product Name

Hexatriacontane

IUPAC Name

hexatriacontane

Molecular Formula

C36H74

Molecular Weight

507 g/mol

InChI

InChI=1S/C36H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

YDLYQMBWCWFRAI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

3.35e-09 M
In water, 3.9X10-14 mg/L at 25 °C (est)

Synonyms

Alkane C36

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Material Science Research

  • Understanding Self-Assembly: Hexatriacontane's ability to form self-assembled structures makes it a model system for studying self-assembly processes in materials science. Researchers investigate how these long-chain molecules interact and organize themselves at the molecular level, leading to the development of novel materials with specific functionalities [].
  • Creating Functional Materials: By incorporating hexatriacontane into other materials, scientists can tailor their properties for various applications. For example, it can be used to create lubricants, coatings, and drug delivery systems with controlled release properties [].

Organic Chemistry Research

  • Organic Synthesis Reference Standard: Hexatriacontane's well-defined structure and high purity make it a valuable reference standard in organic chemistry research. It helps researchers identify unknown compounds using techniques like gas chromatography and mass spectrometry [].
  • Studying Alkane Chemistry: Due to its simple structure as a linear alkane, hexatriacontane serves as a model compound for studying the chemical behavior of alkanes. Researchers can investigate properties like reactivity, thermodynamics, and interactions with other molecules [].

Environmental Science Research

  • Biodegradation Studies: Hexatriacontane is used as a model contaminant in environmental science research to understand the biodegradation processes of long-chain hydrocarbons in soil and water. Studying its breakdown by microorganisms helps researchers develop strategies for bioremediation of oil spills and other environmental contamination [].
  • Biomarker for Petroleum Exploration: The presence of hexatriacontane in geological samples can be an indicator of petroleum deposits. This information is valuable for geoscientists exploring for oil and gas resources [].
  • Origin: Hexatriacontane can be found in various natural waxes, including beeswax and petroleum wax []. It can also be synthesized in the lab.
  • Significance: While not as widely studied as some other alkanes, hexatriacontane's properties have been explored in scientific research for its potential applications. One area of interest is its use in creating superhydrophobic surfaces – surfaces that repel water [].

Molecular Structure Analysis

  • Key features: Hexatriacontane has a linear chain of 36 carbon atoms (C36) with 74 hydrogen atoms (H74) attached, giving it the chemical formula C36H74 []. Each carbon atom forms single bonds with two other carbon atoms, except for the carbons at the ends of the chain, which bond to three hydrogen atoms each.
  • Notable aspects: The long, unbranched chain structure contributes to its hydrophobic (water-repelling) nature [].

Chemical Reactions Analysis

  • Synthesis: While specific methods for hexatriacontane synthesis aren't readily available in scientific literature, alkanes like hexatriacontane can be generally synthesized through various organic reactions like Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into long-chain hydrocarbons [].
  • Decomposition: At high temperatures, hexatriacontane can undergo thermal cracking, breaking down into smaller alkanes and alkenes.
  • Other relevant reactions: Due to its unreactive nature, hexatriacontane likely wouldn't participate in many other reactions under typical conditions.

Physical And Chemical Properties Analysis

  • Melting point: Data on the specific melting point of hexatriacontane is limited, but alkanes of similar chain length typically have melting points around 80-100°C.
  • Boiling point: The National Institute of Standards and Technology (NIST) lists the boiling point of hexatriacontane as 497°C [].
  • Solubility: Hexatriacontane is insoluble in water due to its hydrophobic nature but may be soluble in nonpolar organic solvents like hexane or chloroform.
  • Stability: Hexatriacontane is a relatively stable molecule under ambient conditions.

Hexatriacontane doesn't have a known biological function. However, its ability to repel water (hydrophobicity) is of interest in material science. Studies have shown that surfaces coated with hexatriacontane exhibit superhydrophobicity, meaning they repel even small water droplets []. This property has potential applications in creating self-cleaning surfaces, anti-corrosion coatings, and microfluidic devices [].

Hexatriacontane is generally stable and less reactive compared to unsaturated hydrocarbons. Its primary reactions include:

  • Combustion: Hexatriacontane can undergo complete combustion in the presence of oxygen, producing carbon dioxide and water.
  • Oxidation: Although it is resistant to oxidation, under extreme conditions or in the presence of strong oxidizing agents, it can oxidize to form alcohols or acids .
  • Polymerization: Hexatriacontane can react with nitrogen atoms to form nitrogen-containing polymers that are stable at room temperature, which may have implications for material science .

While hexatriacontane does not exhibit significant biological activity, it has been noted for its role in enhancing the stability of superhydrophobic surfaces. These surfaces can resist wetting by water, which may be beneficial in various biological applications such as biosensors and drug delivery systems. Its presence in natural waxes suggests a potential role in protecting plants from environmental stressors .

Hexatriacontane can be synthesized through several methods:

  • Alkane Synthesis: It can be produced via the Fischer-Tropsch synthesis, where carbon monoxide and hydrogen are converted into hydrocarbons under high temperature and pressure.
  • Decarboxylation: Long-chain fatty acids can be decarboxylated to yield hexatriacontane.
  • Chemical Reduction: Reducing agents can convert higher molecular weight compounds into hexatriacontane through hydrogenation processes .

Hexatriacontane has numerous applications across various fields:

  • Superhydrophobic Coatings: Its ability to create water-repellent surfaces makes it ideal for coatings used in textiles, electronics, and construction materials .
  • Lubricants: Due to its low friction properties, hexatriacontane is utilized as a lubricant in mechanical applications.
  • Cosmetics: It is used in cosmetic formulations for its emollient properties, providing a smooth texture and moisture retention.
  • Research: Hexatriacontane serves as a model compound in studies related to surface chemistry and material science due to its well-defined structure .

Research has indicated that hexatriacontane interacts favorably with various substrates, enhancing their hydrophobic characteristics. Studies have shown that surfaces coated with hexatriacontane exhibit decreased adhesion for water droplets, which has implications for self-cleaning materials and anti-fogging surfaces. Its stability against

Hexatriacontane shares similarities with other long-chain alkanes but possesses unique characteristics due to its specific chain length and saturation. Here are some comparable compounds:

Compound NameChemical FormulaNotable Features
TriacontaneC30H62C_{30}H_{62}Shorter chain; lower melting point
TetracontaneC40H82C_{40}H_{82}Longer chain; higher melting point
PentacosaneC25H52C_{25}H_{52}Similar saturation; used in similar applications
DotriacontaneC32H66C_{32}H_{66}Intermediate chain length; similar hydrophobic properties

Hexatriacontane stands out due to its optimal balance between chain length and stability, making it particularly effective for applications requiring durable hydrophobic surfaces and low reactivity.

Color/Form

Waxy solid

XLogP3

19.1

LogP

log Kow = 18.02 (est)

Melting Point

76.5 °C
75.081 °C

UNII

ZX65M35102

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

9.1X10-9 mm Hg at 25 °C (est)

Other CAS

630-06-8
151006-62-1

Wikipedia

Hexatriacontane

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Hexatriacontane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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